4-(Bromomethyl)-3-nitrobenzonitrile
Overview
Description
4-(Bromomethyl)-3-nitrobenzonitrile is a nitroaromatic compound that has been studied for its potential as an antitumoral agent. The compound's stability and selectivity have been investigated through forced degradation studies, highlighting its sensitivity to acid and alkaline conditions .
Synthesis Analysis
The synthesis of related nitroaromatic compounds involves reactions with various agents. For instance, nitrodibromoacetonitrile (NDBA) has been used to react with alkenes, aromatic compounds, amines, and sulphides to form products derived from bromine or nitrocyanocarbene . Although 4-(Bromomethyl)-3-nitrobenzonitrile itself is not directly synthesized in the provided studies, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure and electronic properties of compounds similar to 4-(Bromomethyl)-3-nitrobenzonitrile have been investigated using Density Functional Theory (DFT). For example, 4-Bromo-3-methylbenzonitrile has been studied for its electronic structure and vibrational properties, which were determined through both experimental and theoretical methods, including FTIR and FT-Raman spectroscopy . These techniques could be applied to 4-(Bromomethyl)-3-nitrobenzonitrile to gain insights into its molecular structure.
Chemical Reactions Analysis
The reactivity and regiochemistry of reactions involving nitrobenzonitrile oxide, a compound structurally related to 4-(Bromomethyl)-3-nitrobenzonitrile, have been explored. The reaction with various dipolarophiles, such as acrylonitrile and allyl bromide, has been studied using activation energy calculations and DFT-based reactivity indexes . These findings provide a foundation for understanding the chemical behavior of 4-(Bromomethyl)-3-nitrobenzonitrile in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Bromomethyl)-3-nitrobenzonitrile can be inferred from studies on similar compounds. For instance, the stability-indicating HPLC-UV method developed for 4-bromomethyl-3-nitrobenzoic acid provides insights into the compound's stability under various conditions, including hydrolysis and oxidation . Additionally, the spectroscopic investigations of 4-Bromo-3-methylbenzonitrile offer valuable information on the vibrational frequencies and molecular electrostatic potential, which are relevant to understanding the physical properties of 4-(Bromomethyl)-3-nitrobenzonitrile .
Scientific Research Applications
Thermophysical Studies
4-(Bromomethyl)-3-nitrobenzonitrile, as part of the nitrobenzonitriles family, has been studied for its thermophysical properties. A study by Jiménez et al. (2002) investigated the heat capacities and enthalpies of transitions of nitrobenzonitriles, including 4-nitrobenzonitrile, using differential scanning calorimetry. This research provides insights into the behavior of such compounds as a function of temperature, which is crucial for their applications in various scientific and industrial processes (Jiménez et al., 2002).
Hydrogenation Processes
Koprivova and Červený (2008) explored the hydrogenation of nitrobenzonitriles, including 4-nitrobenzonitrile, using Raney nickel catalyst. The study demonstrated that the position of the nitro group relative to the nitrile group significantly influences the hydrogenation process, leading to various products and intermediates. This research contributes to understanding the chemical reactivity and potential applications of nitrobenzonitriles in synthetic chemistry (Koprivova & Červený, 2008).
Regiochemistry and Theoretical Studies
Dorostkar-Ahmadi et al. (2011) investigated the reactivity and regiochemistry of isoxazoles derived from 4-nitrobenzonitrile oxide through 1,3-dipolar cycloaddition reactions. The study combined experimental and theoretical approaches, including density functional theory (DFT) and activation energy calculations, to understand the molecular interactions and transformations involved. Such studies are crucial for designing and synthesizing novel organic compounds with specific properties (Dorostkar-Ahmadi et al., 2011).
Spectroscopic Analysis
Sert, Çırak, and Ucun (2013) conducted a vibrational analysis of 4-chloro-3-nitrobenzonitrile, a closely related compound to 4-(Bromomethyl)-3-nitrobenzonitrile, using quantum chemical calculations. The study provided detailed insights into the molecular structure, including harmonic and anharmonic vibrational frequencies, which are essential for understanding the physical and chemical properties of these compounds (Sert et al., 2013).
Solubility and Pharmaceutical Applications
Wanxin et al. (2018) researched the solubility of 4-nitrobenzonitrile in various binary solvent mixtures. Understanding the solubility of such compounds is vital for their application in pharmaceuticals and other industries where precise solubility is crucial for process optimization and product formulation (Wanxin et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(bromomethyl)-3-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-7-2-1-6(5-10)3-8(7)11(12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKRYMGLNZFYCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619836 | |
Record name | 4-(Bromomethyl)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-3-nitrobenzonitrile | |
CAS RN |
223512-70-7 | |
Record name | 4-(Bromomethyl)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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